molecular formula C23H33NO5 B11075683 N-[2-(1-adamantyloxy)propyl]-2,3,4-trimethoxybenzamide

N-[2-(1-adamantyloxy)propyl]-2,3,4-trimethoxybenzamide

Cat. No.: B11075683
M. Wt: 403.5 g/mol
InChI Key: APQBNQDTWHNATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,3,4-TRIMETHOXYBENZAMIDE is a synthetic organic compound that features an adamantane moiety linked to a benzamide structure. The adamantane group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,3,4-TRIMETHOXYBENZAMIDE typically involves the reaction of 1-adamantanol with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final amide product by reaction with a suitable amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,3,4-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated adamantane derivatives, while reduction can produce amines from the benzamide group .

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,3,4-TRIMETHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,3,4-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets in biological systems. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes and interact with proteins, enzymes, or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,3,4-TRIMETHOXYBENZAMIDE is unique due to the presence of both the adamantane and trimethoxybenzamide moieties, which confer distinct physical and chemical properties. This combination enhances its potential biological activity and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C23H33NO5

Molecular Weight

403.5 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)propyl]-2,3,4-trimethoxybenzamide

InChI

InChI=1S/C23H33NO5/c1-14(29-23-10-15-7-16(11-23)9-17(8-15)12-23)13-24-22(25)18-5-6-19(26-2)21(28-4)20(18)27-3/h5-6,14-17H,7-13H2,1-4H3,(H,24,25)

InChI Key

APQBNQDTWHNATD-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=C(C(=C(C=C1)OC)OC)OC)OC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.